

Xenopsin-Related Peptide 2: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Xenopsin-Related Peptide 2*

Cat. No.: *B15598884*

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Xenopsin-Related Peptide 2** (XP-2), a nonapeptide with notable biological activities. This guide covers its fundamental properties, including its CAS number and molecular weight, and delves into its biological context, potential signaling pathways, and relevant experimental methodologies.

Core Properties of Xenopsin-Related Peptide 2

Xenopsin-Related Peptide 2 is an avian peptide that shares structural similarities with the amphibian peptide xenopsin. Its core physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	117442-29-2	N/A
Molecular Weight	~1193.46 g/mol	N/A
Sequence	Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu	[1]
Biological Activity	Histamine release from mast cells, increased vascular permeability.[1]	N/A
Quantitative Data	Acts at submicromolar concentrations for histamine release and increasing vascular permeability. Specific EC50/IC50 values are not readily available in published literature.[1]	N/A

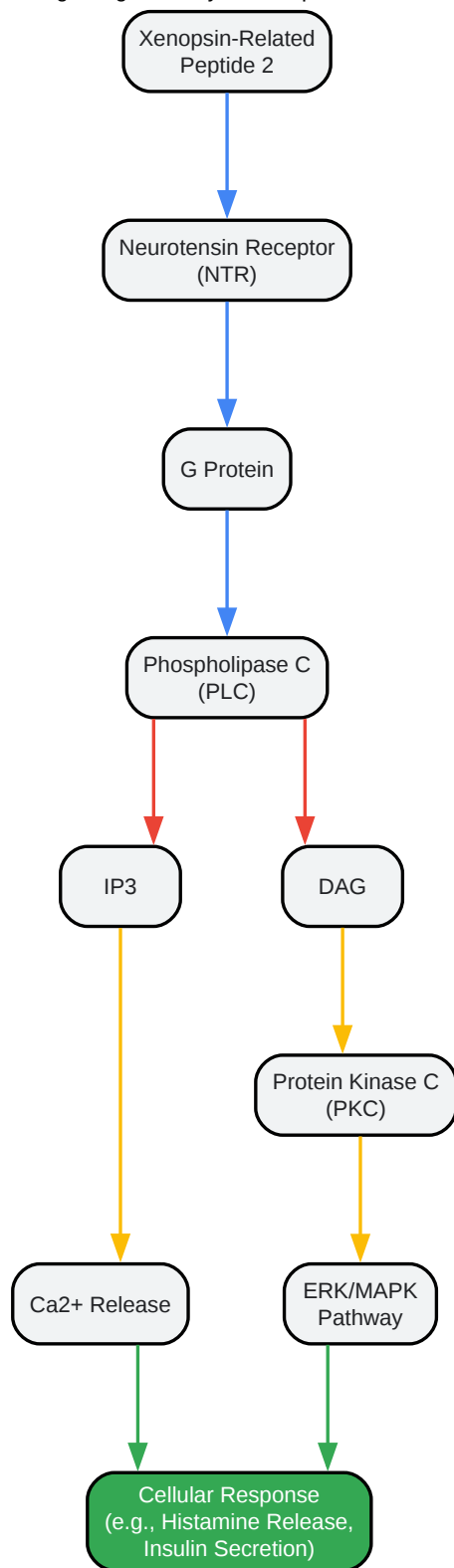
Biological Context and Potential Signaling Pathways

Xenopsin-Related Peptide 2 belongs to a larger family of peptides that includes xenin and neurotensin. These peptides are involved in a variety of physiological processes, including gastrointestinal motility, satiety, and the regulation of insulin and glucagon secretion.[2]

The precise signaling mechanism for **Xenopsin-Related Peptide 2** has not been fully elucidated. However, due to its structural homology with xenin and neurotensin, it is hypothesized to interact with neurotensin receptors (NTRs).[2][3] Activation of these G protein-coupled receptors can trigger downstream signaling cascades. One of the proposed pathways involves the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key regulator of cell proliferation, differentiation, and survival. While xenin has been shown to activate ERK signaling in hypothalamic neurons, its feeding-suppression effects may be independent of this pathway.[4]

Below is a diagram illustrating the putative signaling pathway for xenopsin-related peptides, based on the known mechanisms of the broader xenin and neurotensin family.

Putative Signaling Pathway of Xenopsin-Related Peptides



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Caption: Putative signaling cascade for **Xenopsin-Related Peptide 2**.

Experimental Protocols

Detailed experimental protocols for **Xenopsin-Related Peptide 2** are not widely published. However, based on its known biological activities, the following are representative methodologies that can be adapted for its study.

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol is a generalized procedure for measuring histamine release from mast cells, a documented activity of **Xenopsin-Related Peptide 2**.^[1]

- **Mast Cell Isolation:** Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution).
- **Cell Purification:** Purify the mast cells by density gradient centrifugation using a material like Percoll.
- **Cell Incubation:** Resuspend the purified mast cells in a buffered salt solution containing calcium and incubate at 37°C.
- **Peptide Treatment:** Add varying concentrations of **Xenopsin-Related Peptide 2** to the mast cell suspension and incubate for a defined period (e.g., 15-30 minutes).
- **Reaction Termination:** Stop the reaction by centrifugation at a low speed in a refrigerated centrifuge.
- **Histamine Measurement:** Measure the histamine content in the supernatant and the cell pellet using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** Calculate the percentage of histamine release for each peptide concentration and determine the EC50 value.

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

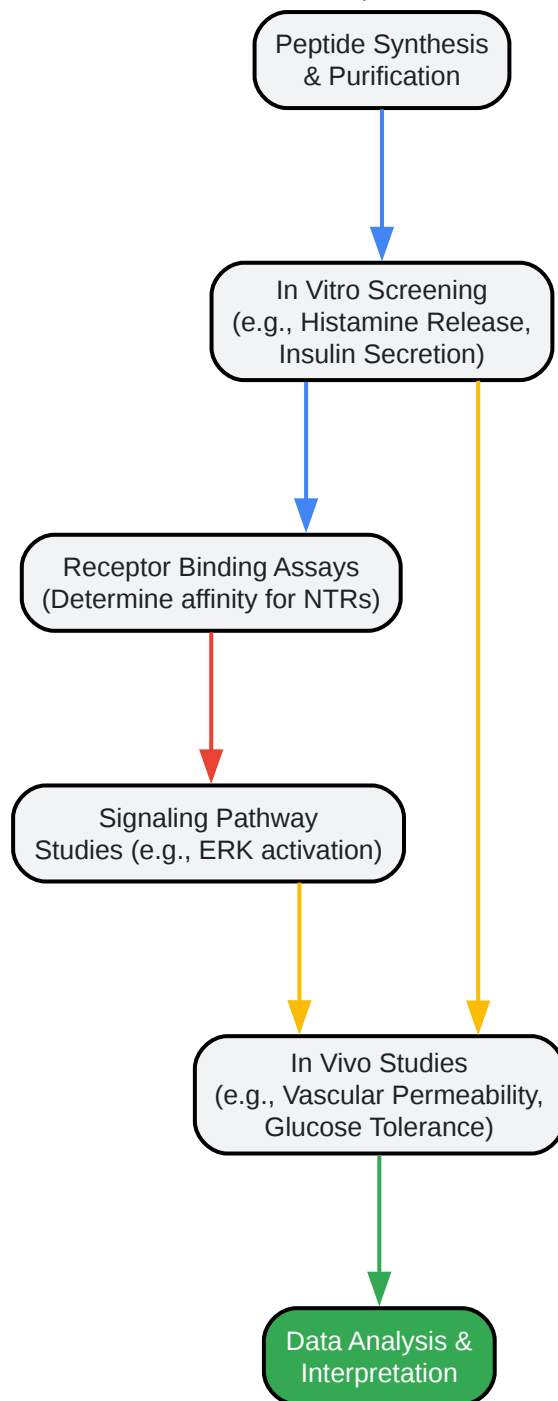
This protocol outlines a general method to assess the effect of peptides on insulin secretion from a pancreatic beta-cell line.

- **Cell Culture:** Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Seed the cells into 24-well plates and allow them to adhere and grow to a suitable confluency.
- **Pre-incubation:** Before the assay, pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer for a specified time to establish a basal state.
- **Peptide and Glucose Stimulation:** Replace the pre-incubation buffer with a buffer containing various concentrations of **Xenopsin-Related Peptide 2** in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
- **Incubation:** Incubate the cells for a defined period (e.g., 20-60 minutes) at 37°C.
- **Sample Collection:** Collect the supernatant for insulin measurement.
- **Insulin Quantification:** Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or ELISA.
- **Data Normalization:** Normalize the insulin secretion data to the total protein content of the cells in each well.

Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of a bioactive peptide like **Xenopsin-Related Peptide 2**.

General Workflow for Bioactive Peptide Characterization

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Caption: A typical workflow for characterizing a novel peptide.

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